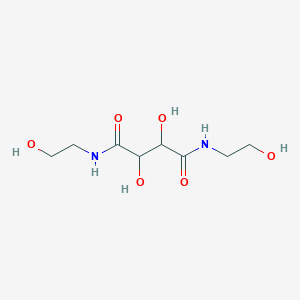
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-N-(5-メチル-1,2-オキサゾール-3-イル)-4-ニトロベンズアミドは、分子式C11H8ClN3O4の化学化合物です。これは、クロロ基、メチルオキサゾール環、およびニトロベンズアミド部分の存在によって特徴付けられます。
準備方法
合成経路および反応条件
2-クロロ-N-(5-メチル-1,2-オキサゾール-3-イル)-4-ニトロベンズアミドの合成は、通常、2-クロロ-4-ニトロ安息香酸と5-メチル-1,2-オキサゾール-3-アミンとの反応を伴います。反応は、ジクロロメタンなどの適切な溶媒中で、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。反応混合物を室温で数時間撹拌して、目的の生成物を得ます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模な規模で行われます。自動反応器と連続フローシステムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
2-クロロ-N-(5-メチル-1,2-オキサゾール-3-イル)-4-ニトロベンズアミドは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。
還元: クロロ基は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
置換: オキサゾール環は、求電子置換反応に参加できます。
一般的な試薬と条件
酸化: 水素ガス、パラジウム触媒。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: アミン、チオール、トリエチルアミンなどの塩基の存在下。
生成される主な生成物
酸化: 2-アミノ-N-(5-メチル-1,2-オキサゾール-3-イル)-4-ニトロベンズアミドの形成。
還元: 2-クロロ-N-(5-メチル-1,2-オキサゾール-3-イル)-4-アミノベンズアミドの形成。
置換: 使用された求核剤に応じて、さまざまな置換誘導体の形成。
科学研究への応用
2-クロロ-N-(5-メチル-1,2-オキサゾール-3-イル)-4-ニトロベンズアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療的特性について調査されています。
産業: 新規材料や化学プロセスの開発に使用されます。
科学的研究の応用
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-クロロ-N-(5-メチル-1,2-オキサゾール-3-イル)-4-ニトロベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- 2-クロロ-N-(5-メチル-1,2-オキサゾール-3-イル)ベンズアミド
- 2-クロロ-N-(5-メチル-1,2-オキサゾール-3-イル)アセトアミド
独自性
2-クロロ-N-(5-メチル-1,2-オキサゾール-3-イル)-4-ニトロベンズアミドは、ニトロ基とオキサゾール環の両方が存在するため、独特です。これらの官能基の組み合わせは、さまざまな用途に適した汎用性の高い化合物にします。
特性
CAS番号 |
312942-11-3 |
|---|---|
分子式 |
C11H8ClN3O4 |
分子量 |
281.65 g/mol |
IUPAC名 |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-3-2-7(15(17)18)5-9(8)12/h2-5H,1H3,(H,13,14,16) |
InChIキー |
CYXDZJBHXVMVHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
溶解性 |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11703771.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703772.png)
![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)
![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)



![3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)
![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)


![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703835.png)
![{(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11703842.png)
